3-Amino-8-benzoyl-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
CAS No.: 519152-23-9
Cat. No.: VC6102040
Molecular Formula: C19H12N2O3
Molecular Weight: 316.316
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 519152-23-9 |
|---|---|
| Molecular Formula | C19H12N2O3 |
| Molecular Weight | 316.316 |
| IUPAC Name | 2-amino-6-benzoylbenzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C19H12N2O3/c20-21-18(23)14-8-4-7-12-13(9-10-15(16(12)14)19(21)24)17(22)11-5-2-1-3-6-11/h1-10H,20H2 |
| Standard InChI Key | NTOLCGHJCPJVHY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s defining feature is its 3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaene backbone, which integrates a bicyclic system fused to an aromatic ring. The benzoyl group at position 8 and the amino group at position 3 introduce steric and electronic complexity, influencing reactivity and intermolecular interactions . The dione groups at positions 2 and 4 contribute to its planar rigidity, a trait common in fluorophores or enzyme inhibitors.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.316 g/mol |
| CAS Number | 519152-23-9 |
| Functional Groups | Benzoyl, Amino, Dione |
| Solubility | Likely polar aprotic solvents |
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis of this compound involves constructing the tricyclic core before introducing functional groups. A plausible route, inferred from analogous azabicyclo syntheses , includes:
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Formation of the Tricyclic Core: Cyclization of a pyrrolidine precursor via radical-mediated reactions (e.g., using and AIBN) .
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Benzoylation: Introducing the benzoyl group through Friedel-Crafts acylation or nucleophilic substitution.
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Amination: Installing the amino group via reduction of a nitro intermediate or direct substitution.
Challenges and Modifications
Stereochemical control during cyclization remains a critical challenge. Patent US20060058343A1 highlights the use of alkyl lithium reagents to direct regioselectivity in similar azabicyclo systems . Additionally, protecting groups (e.g., tert-butyl or benzyl esters) may stabilize intermediates during functionalization .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: - and -NMR are essential for confirming the tricyclic structure and substituent positions. Aromatic protons from the benzoyl group typically resonate at 7.5–8.0 ppm, while the dione carbonyls appear near 170 ppm in -NMR.
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Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula, with the molecular ion peak expected at m/z 316.316 .
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